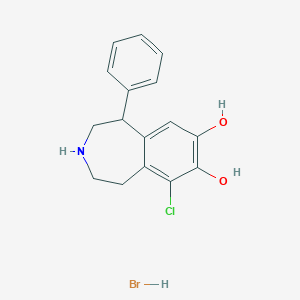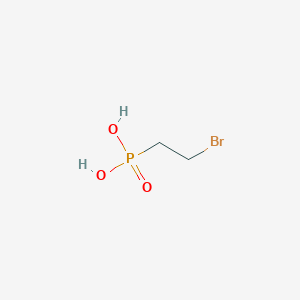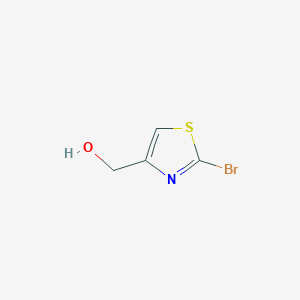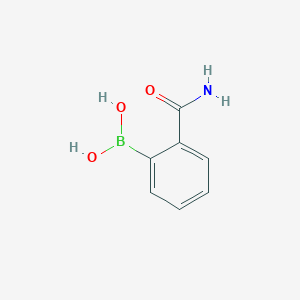
(2-Ethyl-4-methoxyphenyl)boronic acid
説明
(2-Ethyl-4-methoxyphenyl)boronic acid is a boronic acid derivative, a class of compounds known for their ability to form reversible covalent bonds with diols and carbohydrates. These properties make them valuable in various applications, including sensing, protein manipulation, therapeutics, biological labeling, and separation. The presence of an ethyl and a methoxy group on the phenyl ring could potentially influence the compound's binding affinity and its physical and chemical properties.
Synthesis Analysis
While the provided papers do not directly describe the synthesis of (2-Ethyl-4-methoxyphenyl)boronic acid, they do offer insights into the synthesis of related boronic acid compounds. For instance, the synthesis of multifunctional boronic acids with additional aminophosphonic acid groups has been reported, which suggests that similar synthetic strategies could be applied to (2-Ethyl-4-methoxyphenyl)boronic acid . The synthesis of such compounds typically involves the introduction of the boronic acid group to a pre-functionalized phenyl ring, which could be adapted to include ethyl and methoxy substituents.
Molecular Structure Analysis
The molecular structure of boronic acid derivatives is crucial for their binding properties. The paper on 2-(Methoxycarbonyl)phenylboronic acid discusses the crystal structure of a related compound, highlighting the importance of hydrogen bonding networks and the orientation of substituent groups . These structural features are likely to be relevant to (2-Ethyl-4-methoxyphenyl)boronic acid as well, as the orientation and electronic effects of the ethyl and methoxy groups could influence the overall molecular conformation and its ability to interact with diols.
Chemical Reactions Analysis
Boronic acids are known for their ability to form cyclic esters with diols, a reaction that is central to their role in recognition and sensing applications. The paper on 3-methoxycarbonyl-5-nitrophenyl boronic acid demonstrates the high affinity of certain boronic acids for diols at neutral pH . This suggests that (2-Ethyl-4-methoxyphenyl)boronic acid may also exhibit strong binding to diols, although the specific reactivity would depend on the electronic and steric effects of the substituents.
Physical and Chemical Properties Analysis
The physical and chemical properties of boronic acids are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, boiling point, melting point, and stability. The paper on the structural investigation of a related compound with a methoxy group provides insights into how such substituents can affect intermolecular interactions and the overall stability of the compound . These findings can be extrapolated to (2-Ethyl-4-methoxyphenyl)boronic acid, suggesting that the methoxy group may enhance stability through additional intermolecular interactions.
科学的研究の応用
Organic Synthesis and Chemical Reactions
Boronic acids, including derivatives similar to (2-Ethyl-4-methoxyphenyl)boronic acid, play a crucial role in organic synthesis, particularly in carbon-carbon bond-forming reactions. For instance, they are involved in three-component reactions with ethyl diazoacetate and imines to produce derivatives of β-amino acids, highlighting their utility in synthesizing complex organic molecules (Elkin et al., 2012). Furthermore, boronic acids have been used in metal-free coupling reactions with saturated heterocyclic sulfonylhydrazones, showcasing their versatility in forming sp^2-sp^3 linked bicyclic building blocks from ketones (Allwood et al., 2014).
Photophysical Studies
Boronic acid derivatives are also significant in photophysical studies. For example, fluorescence quenching studies of boronic acid derivatives in alcohols have been conducted to understand the impact of solvent viscosity and temperature on their photophysical properties (Geethanjali et al., 2015). These studies provide insights into the interaction mechanisms of boronic acids with solvents, which is crucial for developing fluorescence-based sensors and other applications.
Material Science and Sensor Development
Boronic acids are integral to material science, particularly in developing novel polymeric materials and sensors. The synthesis of ferrocene boronic acid-based block copolymers illustrates the creation of materials with unique redox-responsive and glucose sensing properties, highlighting the potential of boronic acids in smart material design (Saleem et al., 2017). Moreover, electrospun boronic acid-containing polymer membranes have been designed as fluorescent sensors for rapid bacteria detection, demonstrating the application of boronic acid derivatives in biomedical diagnostics (Quirós et al., 2017).
Biomedical Research
In biomedical research, boronic acid polymers have shown promise in various applications, including HIV, obesity, diabetes, and cancer treatment. Their unique reactivity and responsive nature make them valuable in synthesizing functional polymers for drug delivery and tissue engineering (Cambre & Sumerlin, 2011).
Safety And Hazards
“(2-Ethyl-4-methoxyphenyl)boronic acid” is classified under the GHS07 hazard class. The associated hazard statements are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary measures include avoiding breathing dust, gas, or vapors, and avoiding contact with skin and eyes .
将来の方向性
Boronic acids, including “(2-Ethyl-4-methoxyphenyl)boronic acid”, have been widely used in various fields of scientific research and production of fine chemicals, such as pharmaceuticals, pesticides, and advanced materials . Their use in Suzuki-Miyaura coupling reactions is particularly notable . Future research may focus on developing new boronic acid reagents with properties tailored for specific reaction conditions .
特性
IUPAC Name |
(2-ethyl-4-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO3/c1-3-7-6-8(13-2)4-5-9(7)10(11)12/h4-6,11-12H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHTURCRYQLGBFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)OC)CC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10467706 | |
| Record name | (2-ethyl-4-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10467706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Ethyl-4-methoxyphenyl)boronic acid | |
CAS RN |
342899-07-4 | |
| Record name | (2-ethyl-4-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10467706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


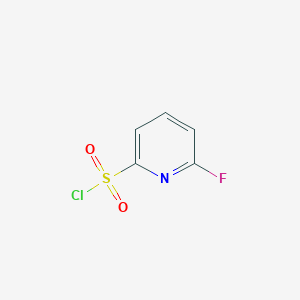
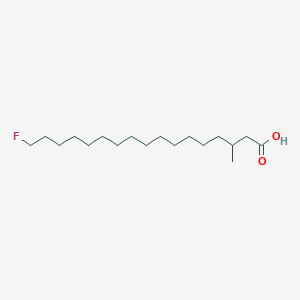
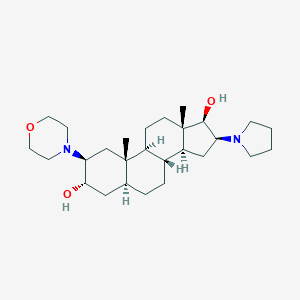
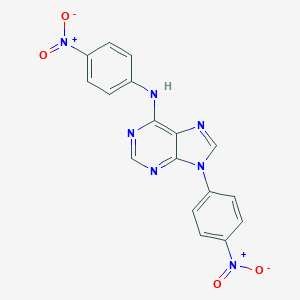
![5-{3,4-Difluoro-2-[(2-fluoro-4-iodophenyl)amino]phenyl}-N-(2-morpholin-4-ylethyl)-1,3,4-oxadiazol-2-amine](/img/structure/B151069.png)

![4'-(Methylsulfonyl)-[1,1'-biphenyl]-2-amine hydrochloride](/img/structure/B151074.png)
